4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Description
4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound featuring a 1,2,4-triazolidine-3-thione core substituted with a cyclopropanecarbonyl group at position 4, dimethyl groups at position 5, and a phenyl group at position 2. This structure combines steric bulk (cyclopropane, dimethyl) with electron-withdrawing (thione) and aromatic (phenyl) moieties, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
cyclopropyl-(3,3-dimethyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2)15-17(11-6-4-3-5-7-11)13(19)16(14)12(18)10-8-9-10/h3-7,10,15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSAPQRHHHMUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1C(=O)C2CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of cyclopropanecarbonyl chloride with 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit essential enzymes within the bacterial cell, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
Core Structure and Substituent Effects
The target compound shares its 1,2,4-triazolidine-3-thione core with 5-(2,4,4-trimethylpentyl)-4-amino-1,2,4-triazolidine-3-thione (TMATT), a flotation collector for copper oxide minerals . However, TMATT’s 2,4,4-trimethylpentyl and amino substituents contrast with the target’s cyclopropanecarbonyl and phenyl groups.
Pyrazolone derivatives, such as 4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, share the phenyl and dimethyl motifs but replace the triazolidine-thione core with pyrazolone, leading to distinct electronic properties and biological activity .
Functional and Application-Based Comparisons
Spectral and Physicochemical Data
Key Research Findings
TMATT vs. OHA : TMATT increases malachite contact angle by 25° (vs. 15° for OHA), confirming enhanced hydrophobicity .
Pyrazolone Derivatives : Compound 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile shows IC₅₀ = 32.45 µM against MCF7, comparable to doxorubicin (71.8 µM) .
Triazolidine-Thiones : Thione groups enable selective metal coordination, critical for industrial and pharmaceutical applications .
Biological Activity
4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS Number: 1803592-81-5) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C14H17N3OS
- Molecular Weight : 275.37 g/mol
- IUPAC Name : cyclopropyl-(3,3-dimethyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-4-yl)methanone
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar triazole-thione structure have shown activity against various pathogens:
- Staphylococcus aureus : Compounds derived from triazoles demonstrated higher potency against MRSA strains compared to standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. One study reported that specific triazole-thiones exhibited cytotoxic effects against human cancer cell lines:
- HCT-116 (Colon carcinoma) : IC50 value of 6.2 μM.
- T47D (Breast cancer) : IC50 values of 43.4 μM and 27.3 μM for different derivatives .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 | Triazole-thione derivative | 6.2 |
| T47D | Compound A | 43.4 |
| T47D | Compound B | 27.3 |
Antioxidant Activity
Triazoles are also known for their antioxidant properties. The presence of sulfur in the triazole-thione structure contributes to its ability to scavenge free radicals, thus providing a protective effect against oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly against fungal and bacterial enzymes.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, affecting cell division and proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties help in modulating ROS levels in cells.
Case Studies
Several studies have highlighted the efficacy of triazole-based compounds:
- Study on Anticancer Activity : A series of triazole-thiones were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced potency .
- Antibacterial Screening : A comprehensive screening of novel triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
